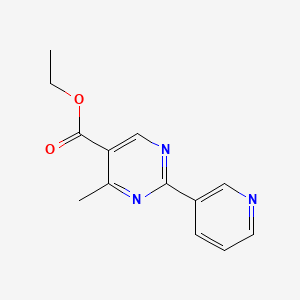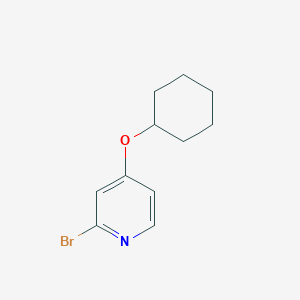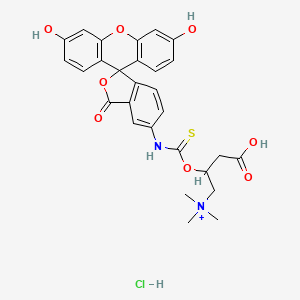![molecular formula C25H22N2O5 B13851811 2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxybenzene derivatives, often through electrophilic aromatic substitution reactions.
Formation of the ethanimidamide moiety: This can be synthesized by reacting appropriate amines with acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-N-(4-methoxyphenyl)-2-phenylacetamide
- N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide
- (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
Uniqueness
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H22N2O5 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C25H22N2O5/c1-30-19-10-7-17(8-11-19)24-25(31-15-16-5-3-2-4-6-16)23(29)20-13-18(27-22(26)14-28)9-12-21(20)32-24/h2-13,28H,14-15H2,1H3,(H2,26,27) |
InChI-Schlüssel |
OYGGKOHITLDPMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N=C(CO)N)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


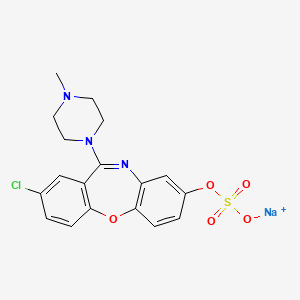
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
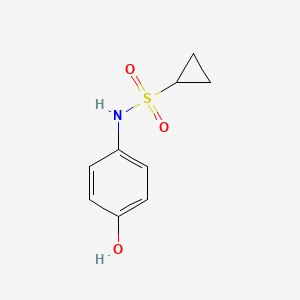
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
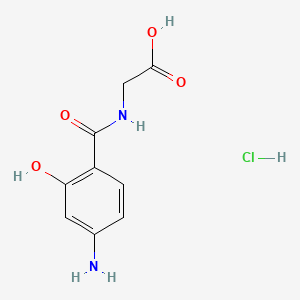

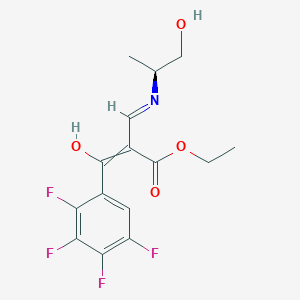


![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
